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Compound of Interest

Compound Name: Venglustat

Cat. No.: B608041

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals interpreting the
negative clinical trial results of Venglustat.

General FAQs

Q1: What is the mechanism of action of Venglustat?

Al: Venglustat is an oral, brain-penetrant inhibitor of glucosylceramide synthase (GCS). This
enzyme is responsible for the first step in the synthesis of most glycosphingolipids (GSLs). By
inhibiting GCS, Venglustat reduces the production of glucosylceramide (GL-1) and other
downstream GSLs. The therapeutic hypothesis is that reducing the accumulation of these lipids
can ameliorate the pathology of various diseases, including certain lysosomal storage
disorders and other conditions where GSL accumulation is implicated.
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Venglustat's mechanism of action as a GCS inhibitor.

GBA-Parkinson's Disease (GBA-PD) - MOVES-PD
Trial

Q1: Why was the Venglustat clinical trial for GBA-Parkinson's Disease (MOVES-PD)
considered a negative outcome?

Al: The Phase 2 MOVES-PD trial was considered a negative outcome because it failed to
meet its primary endpoint.[1][2] The study did not demonstrate a statistically significant
improvement in the clinical measures of disease progression in patients with GBA-associated
Parkinson's disease who received Venglustat compared to those who received a placebo.[1]
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In fact, a numerically greater progression in motor symptoms was observed in some
Venglustat-treated patients.[3]

Q2: What was the primary endpoint for the MOVES-PD trial?

A2: The primary endpoint was the change from baseline to 52 weeks in the Movement Disorder
Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts Il and 11l combined
score.[1][4] This scale is a standard clinical tool used to measure the severity and progression

of Parkinson's disease symptoms.
Q3: Can you summarize the key quantitative results of the MOVES-PD trial?

A3: Yes, the key efficacy results are summarized in the table below. The data shows that
Venglustat did not reduce the rate of change in the MDS-UPDRS score over the 52-week
period.[3]

. Venglustat Placebo Difference
Metric p-value
(n=110) (n=111) (95% Cl)
LS Mean
_ 2.58 (-1.10 to
Change in MDS-  7.29 (SE 1.36) 4.71 (SE 1.27) 6.27) 0.17
UPDRS II+ll '

Data from the MOVES-PD Part 2 study at 52 weeks.[4] LS Mean = Least Squares Mean; SE =
Standard Error; Cl = Confidence Interval.

Q4: What was the experimental protocol for assessing the primary endpoint in the MOVES-PD

trial?

A4: The primary outcome was assessed using the MDS-UPDRS, a comprehensive scale with
four parts. For the MOVES-PD trial, the focus was on the combined scores of Part Il and Part
[l

o Part Il (Motor Experiences of Daily Living): This part is patient-reported and assesses the
impact of motor symptoms on daily activities such as speech, swallowing, dressing, and

handwriting.
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o Part lll (Motor Examination): This part is clinician-assessed and involves a standardized
neurological examination to rate the severity of motor signs like tremor, rigidity, bradykinesia
(slowness of movement), and postural stability. The assessments were conducted at
baseline and at specified follow-up intervals, with the primary analysis at 52 weeks.[4] The
evaluations were performed in the "OFF" state, meaning patients had withheld their standard
Parkinson's medications for a designated period, to assess the underlying disease
progression without the confounding effects of symptomatic treatments.

Q5: What are the implications of these results for GBA-PD research?

A5: The results suggest that inhibiting glucosylceramide synthase with Venglustat may not be
a viable therapeutic strategy for GBA-associated Parkinson's disease.[4] Despite successfully
engaging its target and reducing GL-1 levels in the cerebrospinal fluid, this did not translate into
clinical benefit.[3][5] This outcome challenges the hypothesis that simply reducing the
accumulation of glucosylceramide is sufficient to slow neurodegeneration in this patient
population and suggests that the underlying pathology may be more complex.[1]

Autosomal Dominant Polycystic Kidney Disease
(ADPKD) - STAGED-PKD Trial

Q1: Why was the Venglustat clinical program for ADPKD halted?

Al: The pivotal Phase 2/3 STAGED-PKD study was stopped for futility.[6][7][8] An independent
interim analysis revealed that Venglustat did not provide a meaningful reduction in the growth
rate of total kidney volume (TKV) compared to placebo, which was the primary endpoint.[7][8]

[9]
Q2: What was the primary endpoint for the STAGED-PKD trial?

A2: The primary endpoint for the first stage of the study was the annualized rate of change in
total kidney volume (TKV).[6][7] TKV is a key biomarker in ADPKD, as its increase is
associated with the progression of the disease and the decline of kidney function.

Q3: Are there quantitative data available from the STAGED-PKD trial?
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A3: Sanofi did not release specific quantitative data from the trial. The company announced
that trends from the interim analysis showed Venglustat did not meet the pre-specified futility
criteria for reducing TKV growth rate.[6][7] However, it was noted that biomarker data confirmed
Venglustat effectively inhibited the GSL pathway by reducing GL-1 levels.[7][8]

Metric Venglustat Placebo Outcome

Did not provide a

. meaningful reduction
Annualized Rate of

_ N/A N/A compared to placebo;
Change in TKV

trial stopped for futility.
[71[9]

Venglustat effectively
Confirmed N/A inhibited the GSL
pathway.[7][8]

Biomarker (GL-1

Reduction)

TKV = Total Kidney Volume; N/A = Not Applicable as specific data was not released.

Q4: How is the primary endpoint, Total Kidney Volume (TKV), typically measured in ADPKD
trials?

A4: Total Kidney Volume is typically measured using medical imaging techniques, most
commonly Magnetic Resonance Imaging (MRI). The standard methodology involves:

e Image Acquisition: Patients undergo MRI scans of their abdomen without contrast agents at
baseline and at subsequent time points (e.g., annually).

» Kidney Segmentation: The outlines of both kidneys are manually traced or semi-
automatically segmented on each slice of the MRI scan.

e Volume Calculation: A software program then calculates the total volume of both kidneys by
summing the area of the segmented regions on each slice and multiplying by the slice
thickness. This method provides a precise and reproducible measurement of kidney size,
which is a surrogate marker for cyst growth and disease progression.

Q5: What does the failure of the STAGED-PKD trial imply?
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A5: The outcome suggests that modulating the glycosphingolipid (GSL) pathway via GCS
inhibition is likely insufficient to prevent kidney cyst growth in adults with ADPKD.[6][9] While
the drug hit its biochemical target, this did not affect the primary disease pathway.[9] This
finding has advanced the scientific understanding of ADPKD by indicating that other biological
pathways are more central to the progression of this particular disease.[7]
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Workflow showing key decision points in a clinical trial.
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Fabry Disease - Phase 2a Trial (NCT02228460)

Q1: What were the outcomes of the Venglustat Phase 2a trial in Fabry Disease?

Al: The results of the Phase 2a trial in men with Fabry disease were mixed. The trial did not
meet its primary goal of significantly reducing globotriaosylceramide (Gb3) accumulation in skin
cells after six months of treatment. However, longer-term follow-up in an extension study
showed that after three years, a majority of the remaining patients did see a reduction in Gb3
scores, and patients showed no signs of clinical disease progression in key organs.

Q2: What was the primary endpoint of the Fabry Disease Phase 2a trial?

A2: The primary goal was to assess the effect of Venglustat on the severity of Gb3
accumulation in skin cells, rated on a scale of 0-3, after six months of treatment.

Q3: Can you summarize the key findings from the Fabry Disease trial?

A3: Yes, the findings at different time points are summarized below.

. Outcome at 6 Months Outcome at 3 Years
etric
(Primary Endpoint) (Extension Study)
. ) o 5 of 6 remaining men saw a
Gb3 Accumulation Score in No significant effect; the o
) ] reduction in Gb3 scores
Skin Cells primary goal was not met. ]
compared to baseline.
Significantly reduced b Significantly reduced b
Gb3 in Blood g Y Y g Y Y
41.7%. 77.5%.

Patients showed no signs of
. . ] Not the primary endpoint at disease progression in the
Clinical Disease Progression ) ] )
this stage. kidneys, heart, brain, or

nervous system.

Q4: What was the methodology for assessing Gb3 accumulation?

A4: Gb3 accumulation was assessed via skin biopsies.
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o Sample Collection: A small sample of skin is taken from the patient.
o Histological Analysis: The tissue is processed and stained to visualize cellular structures.

e Scoring: Pathologists examine the samples under a microscope to rate the severity of Gb3
inclusions (accumulations) within skin cells, typically on a semi-quantitative scale (e.g., O for
none, 1 for mild, 2 for moderate, 3 for severe). A more precise, quantitative measure looking
at the fraction of cells occupied by Gb3 clumps was also used, which showed a significant
reduction at both 6 months and 3 years.

Q5: What do these mixed results imply for Venglustat in Fabry Disease?

A5: The initial failure to meet the primary endpoint at 6 months highlights a potential disconnect
between the surrogate endpoint (Gb3 in skin) and the drug's activity, or a slower than expected
time to effect on this measure. However, the positive long-term data, including sustained
reduction of Gb3 in the blood and lack of clinical progression, suggest that Venglustat may still
hold therapeutic value for the long-term treatment of Fabry disease. These findings have
supported the continuation of Venglustat's development for Fabry disease in Phase 3 trials
focusing on clinical outcomes like pain and cardiac manifestations.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b608041?utm_src=pdf-body
https://www.benchchem.com/product/b608041?utm_src=pdf-body
https://www.benchchem.com/product/b608041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Troubleshooting & Optimization
Check Availability & Pricing

BENGHE

Potential Reasons for Negative Trial Outcomes

Negative Trial Outcome
(Primary Endpoint Not Met)

Hypothesis: GSL reduction is
insufficient to alter disease course

Disease driven by
alternative/parallel pathways
(e.g., ADPKD)

[

Pathology is too advanced
or irreversible

J

Target engagement is not linked
to clinical benefit
(e.g., GBA-PD)

Chosen endpoint is not
reflective of true clinical benefit
or requires longer observation

Click to download full resolution via product page

Logic diagram of potential reasons for trial failures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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